Enantioselective Microbial Growth: (R)-3-Phenylbutyric Acid vs. (S)-3-Phenylbutyric Acid
In growth experiments with Rhodococcus rhodochrous PB1 using racemic 3-phenylbutyric acid as the sole carbon and energy source, only the (R)-enantiomer supported bacterial growth, whereas the (S)-enantiomer did not support growth at all [1]. The (S)-enantiomer could only be cometabolically transformed when (R)-3-phenylbutyric acid-grown cells were present, indicating a strict enantiomeric requirement for primary metabolism [1].
(S)-3-PBA: no growth
| Evidence Dimension | Microbial growth support (sole carbon source) |
|---|---|
| Target Compound Data | (R)-3-Phenylbutyric acid: growth supported |
| Comparator Or Baseline | (S)-3-Phenylbutyric acid: no growth supported |
| Quantified Difference | Qualitative binary difference (growth vs. no growth) |
| Conditions | Rhodococcus rhodochrous PB1 isolated from compost soil; racemic 3-phenylbutyric acid as sole carbon and energy source; single pure enantiomer growth experiments |
Why This Matters
For researchers isolating or studying Rhodococcus rhodochrous PB1 or investigating enantioselective biodegradation pathways, procurement of the correct enantiomeric form (or racemate with awareness of differential metabolism) is non-negotiable—use of the incorrect enantiomer will yield false-negative growth results.
- [1] Simmonds J, Robinson GK. Enantioselective metabolism of chiral 3-phenylbutyric acid, an intermediate of linear alkylbenzene degradation, by Rhodococcus rhodochrous PB1. Appl Environ Microbiol. 1996;62(3):749-755. View Source
